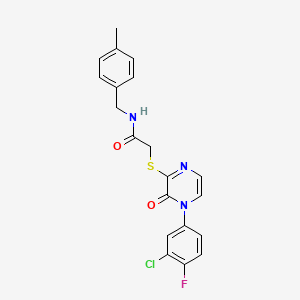
N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is a chemical compound that has gained attention in the field of scientific research. This compound has shown potential in various applications, including drug discovery and development. In
作用機序
The mechanism of action of N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is not fully understood. However, studies have shown that it acts as an inhibitor of specific enzymes and proteins involved in various biological processes. This inhibition leads to the modulation of cellular pathways, which can result in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
実験室実験の利点と制限
The advantages of using N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide in lab experiments include its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a suitable candidate for further development. However, the limitations of using this compound include its high cost and limited availability.
将来の方向性
For this compound include further studies to elucidate its mechanism of action and to identify its potential therapeutic targets. Additionally, the development of more efficient and cost-effective synthesis methods would enable wider access to this compound, facilitating further research and development. Finally, the evaluation of the compound's efficacy in clinical trials would be the ultimate goal in the development of this compound as a therapeutic agent.
Conclusion:
In conclusion, N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide is a promising compound in the field of scientific research. Its potential in drug discovery and development, as well as its use as a tool in the study of biological processes, makes it an important compound for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper, providing a comprehensive overview of this promising compound.
合成法
The synthesis of N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide involves a series of chemical reactions. The starting materials for the synthesis are 4-aminobenzophenone, ethyl 2,2,2-trifluoroacetate, and 1,3-propanediol. The reaction involves the conversion of 4-aminobenzophenone to 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide through a series of steps, including the formation of an intermediate compound.
科学的研究の応用
N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide has shown potential in various scientific research applications. One of the most significant applications is in drug discovery and development. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been used as a tool in the study of biological processes and mechanisms.
特性
IUPAC Name |
N-[4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-9(20)18-11-4-2-10(3-5-11)13(21)19-6-12(7-19)22-8-14(15,16)17/h2-5,12H,6-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHGHDRIOJSVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2619577.png)
![N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2619578.png)



![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2619586.png)


![Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619593.png)
![3-isopropyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619596.png)

![2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2619598.png)
